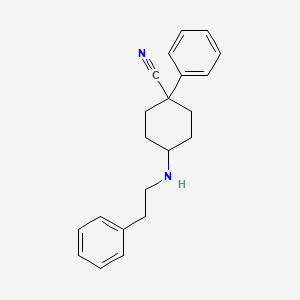
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexane ring, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and subsequent reactions with phenylethylamine and cyanide sources under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexane rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to active sites of proteins, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-methanol: Features a hydroxyl group.
Uniqueness
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C21H24N2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H24N2/c22-17-21(19-9-5-2-6-10-19)14-11-20(12-15-21)23-16-13-18-7-3-1-4-8-18/h1-10,20,23H,11-16H2 |
Clave InChI |
HUFVNBLPWYHYDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCCC2=CC=CC=C2)(C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10802588.png)
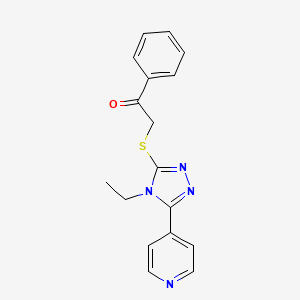
![Methyl 2-{5-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10802591.png)
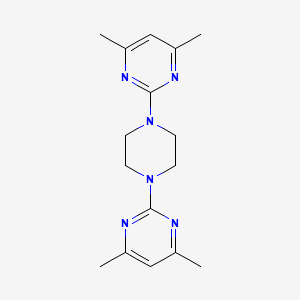
![3,3'-[(2H-1,3-Benzodioxol-5-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B10802602.png)
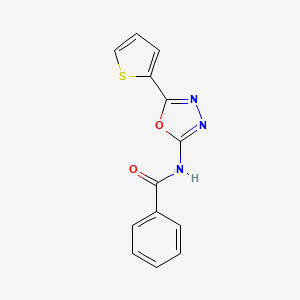
![5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10802618.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10802621.png)

![4-[4-(2-Quinolin-2-ylethenyl)phenyl]morpholine](/img/structure/B10802649.png)
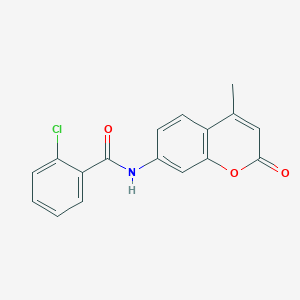


![3-Amino-4-thiophen-2-yl-6,7,8,9-tetrahydro-5H-1-thia-10-aza-cyclohepta[f]indene-2-carboxylic acid amide](/img/structure/B10802687.png)
